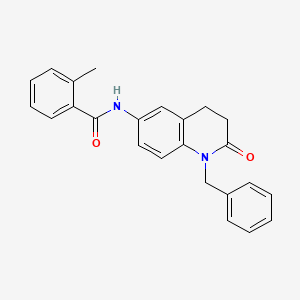

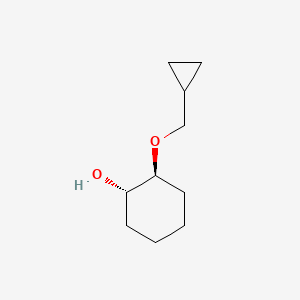

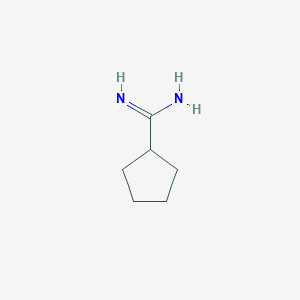

![molecular formula C18H13F3N2OS2 B2554827 Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-39-9](/img/structure/B2554827.png)

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

- Researchers have synthesized various thiazole derivatives, including those containing the benzo[d]thiazole moiety, and evaluated their cytotoxic effects on human tumor cell lines . These compounds exhibit potential antitumor activity, making them promising candidates for cancer therapy.

- Specifically, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed as topoisomerase I inhibitors. These compounds were found to exhibit potent cytotoxicity against human cancer cell lines . Topoisomerases play a crucial role in DNA replication and repair, making them attractive targets for cancer treatment.

- Thiazoles, including benzo[d]thiazole derivatives, have shown antimicrobial activity. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole-based compounds for their antibacterial and antifungal properties .

- Ritonavir, an antiretroviral drug used in the treatment of HIV, contains a thiazole ring. The benzo[d]thiazole derivatives may also exhibit similar antiretroviral effects, although further research is needed to validate this .

- Thiazoles have been associated with other biological activities, such as anti-inflammatory, antidiabetic, antioxidant, and hepatoprotective effects. While specific studies on the benzo[d]thiazole derivative you mentioned are limited, it’s worth exploring these potential applications .

- Thiazoles serve as parent materials for various chemical compounds, including dyes and chemical reaction accelerators. Their unique structure and reactivity make them valuable in synthetic chemistry and industrial processes .

Antitumor and Cytotoxic Activity

Topoisomerase I Inhibition

Antimicrobial Properties

Antiretroviral Potential

Biological Activities Beyond Cancer and Infections

Chemical Reaction Accelerators and Dyes

作用機序

Target of Action

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their phosphorylation . This inhibition blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis . As a result, the compound effectively prevents the initiation of necroptosis .

Biochemical Pathways

The primary biochemical pathway affected by Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is the necroptosis pathway . By inhibiting the phosphorylation of RIPK1 and RIPK3, the compound disrupts the formation of the necrosome . This disruption prevents the downstream effects of necroptosis, including cell death .

Pharmacokinetics

The compound’s ability to inhibit ripk1 and ripk3 suggests that it is able to reach its targets within cells

Result of Action

The primary result of the action of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is the inhibition of necroptosis . By preventing the formation of the necrosome, the compound effectively blocks the initiation of programmed cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role, such as certain types of cancer .

Action Environment

The efficacy and stability of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to interact with its targets . Additionally, the presence of other molecules in the cell can potentially affect the compound’s stability and efficacy

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOOVZZPFQEKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

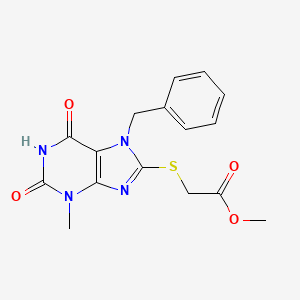

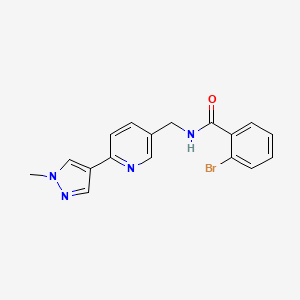

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

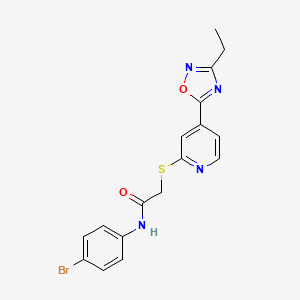

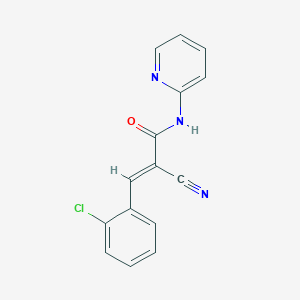

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

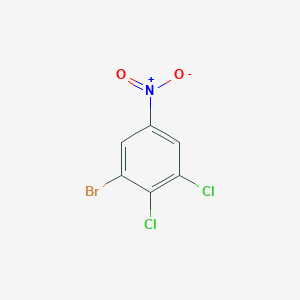

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

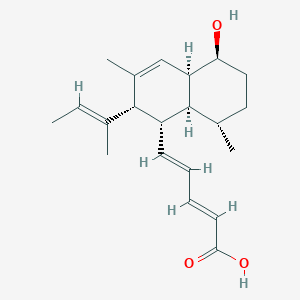

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)